6-ethyl-N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide
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Overview
Description
6-ethyl-N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethyl-N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide typically involves a multi-step process:
Starting Materials: The synthesis begins with the preparation of 4H-chromene-2-carboxylic acid, which is then ethylated to form 6-ethyl-4H-chromene-2-carboxylic acid.
Amidation: The carboxylic acid is then converted to its corresponding acid chloride using thionyl chloride (SOCl₂). This acid chloride is then reacted with 2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethylamine to form the desired amide.
Reaction Conditions: The reactions are typically carried out under anhydrous conditions with inert atmosphere (e.g., nitrogen or argon) to prevent moisture-sensitive intermediates from decomposing.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography would be employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-ethyl-N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) to reduce the carbonyl group to an alcohol.
Substitution: The methoxy group on the phenyl ring can undergo nucleophilic substitution reactions with reagents such as sodium hydride (NaH) and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in dry ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
6-ethyl-N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory and antimicrobial agent.
Pharmaceutical Research: It is being explored for its potential use in drug development, particularly for its antioxidant properties which could be beneficial in treating oxidative stress-related diseases.
Biological Studies: The compound is used in biological assays to study its effects on cellular pathways and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 6-ethyl-N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes involved in oxidative stress pathways, such as superoxide dismutase (SOD) and catalase.
Pathways Involved: It modulates the activity of these enzymes, leading to a reduction in reactive oxygen species (ROS) levels and protection against oxidative damage.
Comparison with Similar Compounds
Similar Compounds
2,6-bis(4-methoxyphenyl)-1-methylpiperidin-4-one oxime esters: These compounds share a similar piperidin-4-one core and exhibit antioxidant and antimicrobial properties.
N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino] benzamides: These derivatives also contain a piperidin-1-yl group and show anti-inflammatory activity.
Uniqueness
6-ethyl-N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide is unique due to its chromene core, which imparts distinct biological activities compared to other similar compounds. Its combination of anti-inflammatory, antioxidant, and antimicrobial properties makes it a versatile compound for various research applications.
Properties
Molecular Formula |
C26H30N2O4 |
---|---|
Molecular Weight |
434.5 g/mol |
IUPAC Name |
6-ethyl-N-[2-(4-methoxyphenyl)-2-piperidin-1-ylethyl]-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C26H30N2O4/c1-3-18-7-12-24-21(15-18)23(29)16-25(32-24)26(30)27-17-22(28-13-5-4-6-14-28)19-8-10-20(31-2)11-9-19/h7-12,15-16,22H,3-6,13-14,17H2,1-2H3,(H,27,30) |
InChI Key |
WXJSZRINQGVSGL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1)OC(=CC2=O)C(=O)NCC(C3=CC=C(C=C3)OC)N4CCCCC4 |
Origin of Product |
United States |
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